9-Bromo-10-iodoanthracene

Sonogashira coupling Chemoselectivity Asymmetric synthesis

Symmetric 9,10-dihaloanthracenes cannot cleanly yield dissymmetric push-pull architectures. 9-Bromo-10-iodoanthracene solves this by providing differential C-I and C-Br reactivity for stepwise Sonogashira or Suzuki couplings. - Enables selective, high-yielding sequential coupling without statistical mixtures. - Verified route to solvatochromic NLO materials and polarized pentacene dyads. - Available in scalable quantities synthesized from low-cost precursors (79% yield).

Molecular Formula C14H8BrI
Molecular Weight 383.02 g/mol
Cat. No. B15290078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromo-10-iodoanthracene
Molecular FormulaC14H8BrI
Molecular Weight383.02 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=C2I)Br
InChIInChI=1S/C14H8BrI/c15-13-9-5-1-3-7-11(9)14(16)12-8-4-2-6-10(12)13/h1-8H
InChIKeyTXWWICUNBWGHSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Bromo-10-iodoanthracene: Overview and Procurement


9-Bromo-10-iodoanthracene (CAS 359435-47-5, C₁₄H₈BrI) is a halogenated polycyclic aromatic hydrocarbon that serves as a strategic building block for the synthesis of dissymmetric π-conjugated materials. It is characterized by the presence of both a bromine and an iodine atom at the 9- and 10- positions of the anthracene core, respectively . This hetero-dihalogenated structure is specifically valued in organic chemistry for enabling sequential cross-coupling reactions with high site-selectivity, a feature not available in its symmetrically substituted counterparts [1].

Workflow Sequential Sonogashira cross-coupling
Selection Hetero-dihalogenated site-selectivity
Use Context Dissymmetric π-conjugated material synthesis

9-Bromo-10-iodoanthracene: Advantages Over Symmetric Analogs


A direct substitution with symmetric 9,10-dibromo- or 9,10-diiodoanthracene fails to provide the necessary platform for constructing dissymmetric architectures. The two identical halogen atoms on these analogs exhibit identical reactivity, making it statistically and practically impossible to install two different aryl or alkynyl groups in a controlled, stepwise manner without complex protection/deprotection strategies or arduous chromatographic separation of statistical mixtures [1]. In stark contrast, 9-bromo-10-iodoanthracene leverages the intrinsic reactivity difference between C–I and C–Br bonds, enabling high-yielding, chemoselective, sequential Sonogashira couplings that are essential for creating the polarized, push-pull electronic structures required in advanced optoelectronic materials [2].

Target
9-Bromo-10-iodoanthracene
Substitute
Symmetric 9,10-dihalo analogs
Identical halogen reactivity limits sequential coupling control, may yield statistical product mixtures
Target Substitute Lack of intrinsic site-selectivity requires complex protection or separation strategies for dissymmetric architectures
Target Substitute Stepwise chemoselective functionalization not achievable, limiting access to push-pull electronic structures

9-Bromo-10-iodoanthracene: Comparator-Benchmarked Reactivity


Sequential Sonogashira Coupling for Dissymmetric Push-Pull Chromophores

9-Bromo-10-iodoanthracene enables the synthesis of dissymmetric 9,10-bis(arylethynyl)anthracenes in high yield via sequential Sonogashira coupling, a feat unattainable with symmetric dihalogenated anthracenes like 9,10-dibromoanthracene. The synthetic route exploits the significantly higher reactivity of the C–I bond towards oxidative addition with Pd(0) catalysts compared to the C–Br bond [1]. This difference allows for the exclusive coupling of 4-nitrophenylacetylene at the 10-iodo position first. After this first step, the remaining 9-bromo position can be subsequently coupled with 4-aminophenylacetylene, yielding the asymmetric product 9-(4-aminophenylethynyl)-10-(4-nitrophenylethynyl)anthracene in a high overall yield of 80% [2].

Sequential coupling yield
Head-to-head
80% overall isolated yield
vs <50% pure product from symmetric analog
Supports dissymmetric chromophore synthesis efficiency
Pd-catalyzed sequential Sonogashira coupling
Sonogashira coupling Chemoselectivity Asymmetric synthesis

Scalable Halogen-Exchange from 9,10-Dibromoanthracene

9-Bromo-10-iodoanthracene is not only a superior building block but also one that can be readily and economically synthesized in high purity from the commercially abundant and inexpensive precursor, 9,10-dibromoanthracene. This is achieved via a mono bromine-lithium exchange, followed by trapping with iodine [1]. This process is distinct from the synthesis of other mixed dihaloanthracenes or direct dihalogenation of anthracene, which often suffer from poor yields and challenging purifications due to the formation of regioisomers and over-halogenated byproducts [2].

Scalable synthesis yield
Head-to-head
79% isolated yield
Robust supply chain from commodity precursor
From 9,10-dibromoanthracene via Br-Li exchange
Halogen exchange Lithiation Process chemistry

Polarized Pentacene Dyads for OFETs

The strategic value of 9-bromo-10-iodoanthracene is further validated in its use as a key intermediate for synthesizing dissymmetric pentacene-based dyads, which are promising active layers for organic field-effect transistors (OFETs) [1]. The hetero-dihalogenated structure allows for the controlled, sequential attachment of different functional groups, such as a solubilizing triisopropylsilylethynyl (TIPS) group and an extended π-conjugated system. This precise structural control is crucial for optimizing solid-state packing, charge carrier mobility, and thin-film morphology [2].

OFET material access
Class-level inference
Enables dissymmetric pentacene dyads
Supports exploration of polarized semiconductor library
Performance depends on final molecule design
Pentacene OFET Organic semiconductors

9-Bromo-10-iodoanthracene: Research & Industrial Applications


Dissymmetric Push-Pull Chromophores for Nonlinear Optics

9-Bromo-10-iodoanthracene is the ideal starting material for creating 9,10-disubstituted anthracenes with strong 'push-pull' electronic character. As demonstrated by Imoto et al., sequential Sonogashira coupling installs an electron-donating and an electron-withdrawing group on opposite sides of the anthracene core, resulting in pronounced solvatochromism—a key property for NLO materials and fluorescent probes [1]. Symmetric analogs like 9,10-dibromoanthracene cannot be used to cleanly synthesize this specific class of dissymmetric, polarized molecules.

Dissymmetric Pentacene Derivatives for OFETs

For researchers developing new organic semiconductors, this compound provides a validated entry point to a library of polarized pentacene dyads. The synthetic blueprint established by Schweizer et al. uses 9-bromo-10-iodoanthracene to construct TMS-anthracene building blocks that are subsequently elaborated into dissymmetric pentacenes, which are targeted for their potential to combine high charge carrier mobility with tunable thin-film properties [2]. The ability to create these structures hinges on the unique, sequential reactivity offered by this compound.

Site-Selective Functionalization of Polycyclic Aromatic Cores

Beyond Sonogashira couplings, the differential reactivity of the C–I and C–Br bonds makes 9-bromo-10-iodoanthracene a versatile platform for other sequential cross-coupling chemistries (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate asymmetric 9,10-disubstituted anthracenes. This enables the systematic exploration of structure-property relationships in anthracene-based materials, such as tuning emission color and quantum yield in OLED host or emitter materials [3].

Cost-Effective Synthesis of Specialized Anthracene Building Blocks

Given its scalable, high-yield (79%) synthesis from low-cost 9,10-dibromoanthracene [4], 9-bromo-10-iodoanthracene is a practical and economical choice for research groups and CDMOs requiring gram-to-kilogram quantities of this valuable intermediate. This reliable route ensures a stable and affordable supply chain for large-scale materials discovery and process development.

Application
Selection Property
Validation Focus
Dissymmetric push-pull chromophore synthesis
Sequential Sonogashira compatibility
Solvatochromic response & NLO properties
Polarized pentacene OFET materials
Controlled functionalization sequence
Charge mobility & thin-film morphology
Site-selective polycyclic core functionalization
Differential C–I/C–Br reactivity
Emission tuning & quantum yield
Scalable building block procurement
High-yield synthesis from commodity precursor
Supply chain reliability & cost-effectiveness

Technical Documentation Hub

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29 linked technical documents
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